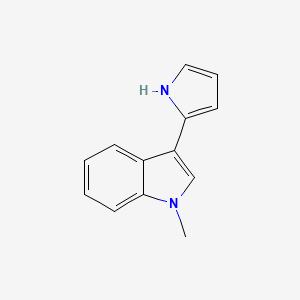
1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylindole with 2-pyrrolecarboxaldehyde in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole and pyrrole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
Comparison: 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole stands out due to its dual indole and pyrrole rings, which confer unique electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs, which may lack one of these rings or have different substituents affecting their reactivity and functionality.
Properties
CAS No. |
86107-21-3 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-methyl-3-(1H-pyrrol-2-yl)indole |
InChI |
InChI=1S/C13H12N2/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15/h2-9,14H,1H3 |
InChI Key |
BVJJAEVXXFNWRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
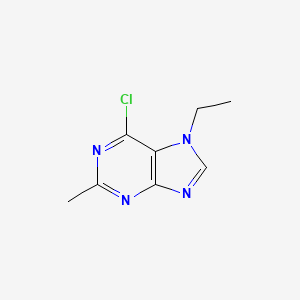
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
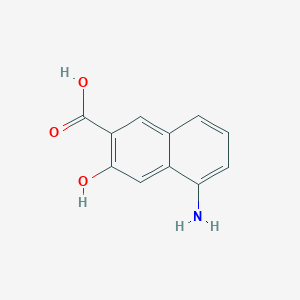
![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
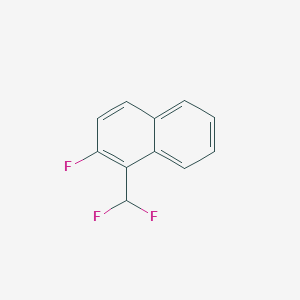


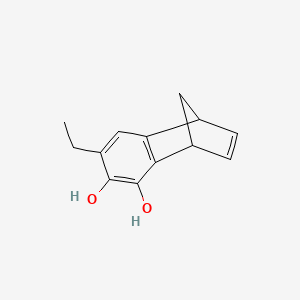

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)

